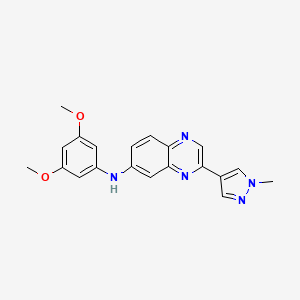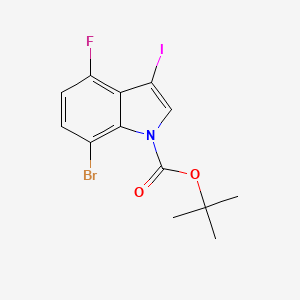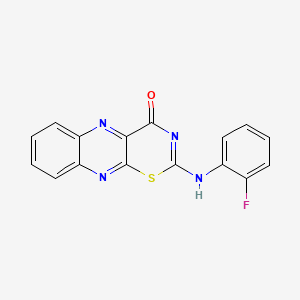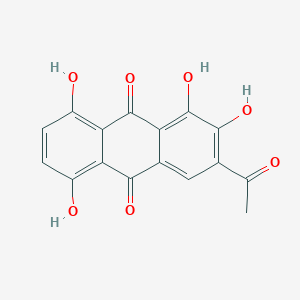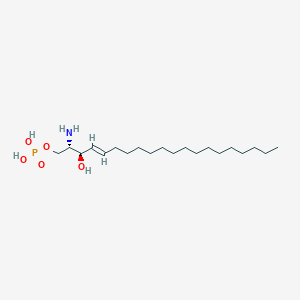
Eicosasphingosine-1-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eicosasphingosine-1-phosphate is a bioactive lipid mediator derived from the metabolism of membrane sphingolipids. It plays a crucial role in various physiological processes, including cell migration, adhesion, survival, and proliferation. This compound is involved in the regulation of immune cell trafficking, vascular development, and neurogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of eicosasphingosine-1-phosphate typically involves the phosphorylation of eicosasphingosine. One common method includes the use of 3-0-t-butyl-dimethylsilyl protected D-erythro-azidosphingosine as a precursor, which undergoes phosphorylation to yield this compound . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to monitor and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Eicosasphingosine-1-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Eicosasphingosine-1-phosphate has a wide range of scientific research applications:
Wirkmechanismus
Eicosasphingosine-1-phosphate exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. This binding activates intracellular signaling pathways that regulate various cellular processes, including migration, adhesion, survival, and proliferation . The primary molecular targets include sphingosine-1-phosphate receptors, which are widely expressed in different tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sphingosine-1-phosphate: A closely related compound with similar biological functions.
Ceramide: Another sphingolipid involved in cell signaling and regulation.
Phytosphingosine: A sphingoid base with structural similarities to eicosasphingosine.
Uniqueness
Eicosasphingosine-1-phosphate is unique due to its specific role in regulating immune cell trafficking and its involvement in various physiological and pathological processes. Its ability to bind to multiple GPCRs and activate diverse signaling pathways distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C20H42NO5P |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
[(E,2S,3R)-2-amino-3-hydroxyicos-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C20H42NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h16-17,19-20,22H,2-15,18,21H2,1H3,(H2,23,24,25)/b17-16+/t19-,20+/m0/s1 |
InChI-Schlüssel |
YUUWWSOTAGQJFW-YIVRLKKSSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)
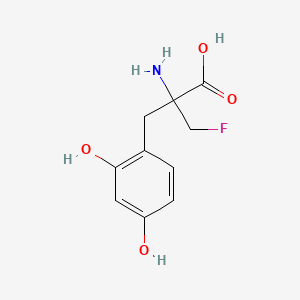
![2,6-Bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13133592.png)
![5-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133598.png)
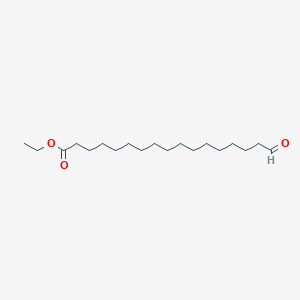
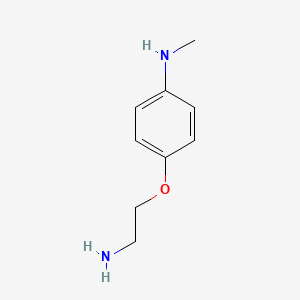
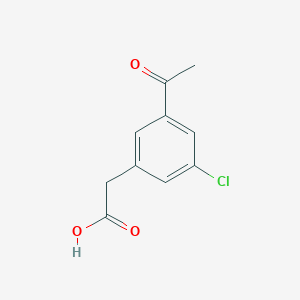
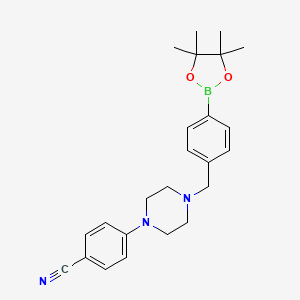
![rel-(3aR,7aS)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B13133631.png)
